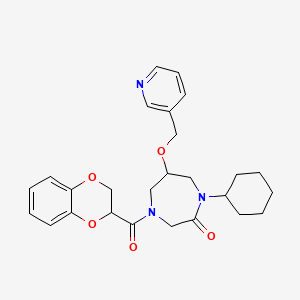![molecular formula C17H27NO2 B6074242 4-[4-(4-Methoxyphenyl)butan-2-ylamino]cyclohexan-1-ol](/img/structure/B6074242.png)
4-[4-(4-Methoxyphenyl)butan-2-ylamino]cyclohexan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[4-(4-Methoxyphenyl)butan-2-ylamino]cyclohexan-1-ol is a complex organic compound that features a cyclohexanol core with a substituted amino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-Methoxyphenyl)butan-2-ylamino]cyclohexan-1-ol typically involves multi-step organic reactions. One common method includes the alkylation of cyclohexanol with a suitable alkylating agent, followed by the introduction of the amino group through reductive amination. The reaction conditions often require the use of catalysts such as palladium on carbon or platinum oxide, and solvents like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process might include the use of high-pressure hydrogenation techniques and advanced purification methods such as chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Alcohol derivatives.
Substitution: Substituted amines or ethers.
Aplicaciones Científicas De Investigación
4-[4-(4-Methoxyphenyl)butan-2-ylamino]cyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-[4-(4-Methoxyphenyl)butan-2-ylamino]cyclohexan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(4-Methoxyphenyl)-2-butanone
- 4-(4-Methoxyphenyl)-1-butanol
- 1-(4-Methoxyphenyl)-2-{[4-(4-nitrophenyl)butan-2-yl]amino}ethanol
Uniqueness
4-[4-(4-Methoxyphenyl)butan-2-ylamino]cyclohexan-1-ol is unique due to its specific structural features, which confer distinct chemical and biological properties. Its cyclohexanol core and substituted amino group make it a versatile compound for various applications, distinguishing it from other similar compounds.
Propiedades
IUPAC Name |
4-[4-(4-methoxyphenyl)butan-2-ylamino]cyclohexan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO2/c1-13(18-15-7-9-16(19)10-8-15)3-4-14-5-11-17(20-2)12-6-14/h5-6,11-13,15-16,18-19H,3-4,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MERNAJWNUJJESS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=C(C=C1)OC)NC2CCC(CC2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-(dimethylamino)-2-(2-hydroxyethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B6074172.png)
![5-chloro-N-[(E)-[4-(diethylamino)-2-hydroxyphenyl]methylideneamino]-2-hydroxybenzamide](/img/structure/B6074189.png)
![ethyl N-{[1-(4-chlorobenzyl)-6-oxo-3-piperidinyl]carbonyl}-beta-alaninate](/img/structure/B6074194.png)

![1-[isopropyl(methyl)amino]-3-(2-methoxy-4-{[methyl(2-pyrazinylmethyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B6074207.png)
![N-cycloheptyl-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B6074209.png)
![1-(4-Ethylpiperazin-1-yl)-3-[2-methoxy-4-[[2-(6-methylpyridin-2-yl)ethylamino]methyl]phenoxy]propan-2-ol](/img/structure/B6074212.png)
![N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B6074219.png)
![1-[4-(benzyloxy)benzyl]-4-(2,3-dimethylphenyl)piperazine](/img/structure/B6074220.png)
![N-[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide](/img/structure/B6074233.png)

![N-{1-[1-(1-benzofuran-2-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}tetrahydro-3-furancarboxamide](/img/structure/B6074248.png)
![N-(oxolan-2-ylmethyl)-6-[3-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B6074255.png)

